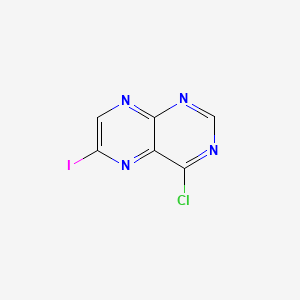

4-Chloro-6-iodopteridine

Descripción

4-Chloro-6-iodopteridine is a halogenated pteridine derivative characterized by a chloro substituent at position 4 and an iodo substituent at position 6 on the pteridine ring system. Pteridines are bicyclic aromatic compounds consisting of fused pyrimidine and pyrazine rings, which are widely studied for their biological and pharmacological relevance. Halogenated pteridines are often explored as intermediates in drug discovery, radiopharmaceuticals, and materials science due to their electronic and steric properties.

Propiedades

Número CAS |

1260681-70-6 |

|---|---|

Fórmula molecular |

C6H2ClIN4 |

Peso molecular |

292.464 |

Nombre IUPAC |

4-chloro-6-iodopteridine |

InChI |

InChI=1S/C6H2ClIN4/c7-5-4-6(11-2-10-5)9-1-3(8)12-4/h1-2H |

Clave InChI |

NQSNBPAYTFFRHY-UHFFFAOYSA-N |

SMILES |

C1=C(N=C2C(=N1)N=CN=C2Cl)I |

Sinónimos |

4-Chloro-6-iodopteridine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogenated Pyrimidines and Pyridines

6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium Chloride

- Structure: A pyrimidine core with chloro (C6), methyl (C2), and 3-iodoanilino (C4) substituents.

- Synthesis: Prepared via refluxing 4-amino-2-methyl-6-chloropyrimidine with 3-iodoaniline in ethanol and HCl, yielding a hydrochloride salt .

- Properties : Forms hydrogen-bonded layers in the crystal lattice (r.m.s. deviation: 0.132 Å), with a melting point of 535–537 K .

4-Chloro-3-iodopyridin-2-amine

- Structure: Pyridine ring with chloro (C4), iodo (C3), and amino (C2) groups.

- Reactivity : The para-chloro and meta-iodo substituents create steric hindrance, influencing nucleophilic substitution pathways .

- Similarity : Shares halogenation patterns with 4-Chloro-6-iodopteridine but differs in ring system (pyridine vs. pteridine).

Chloro-Iodo Heterocycles

6-Chloro-3-iodo-2-methylpyridine

- Structure : Chloro (C6), iodo (C3), and methyl (C2) substituents on pyridine.

4-Chloro-6-methoxy-5-nitropyrimidine

- Structure : Chloro (C4), methoxy (C6), and nitro (C5) groups on pyrimidine.

- Synthesis : Derivatives like this are synthesized under nitrating conditions, differing from the iodo-substituted compounds .

- Applications : Nitro groups are electron-withdrawing, making these compounds reactive intermediates in heterocyclic chemistry .

Structural and Functional Analysis

Substituent Effects

- Electron-Withdrawing Groups: Chloro and iodo substituents decrease electron density on the ring, favoring electrophilic substitution at meta/para positions. For example, in 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride, the iodo group directs further functionalization .

- Steric Effects : Bulky iodo groups (e.g., in 4-Chloro-3-iodopyridin-2-amine) hinder reactions at adjacent positions, altering synthetic pathways .

Data Table: Key Compounds and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.